

Application Notes and Protocols: Synthesis of Cyclohexylmethanol via Grignard Reaction with Formaldehyde

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Compound of Interest

Compound Name: 2-Cyclohexylethanol

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Abstract

This document provides a detailed protocol for the synthesis of cyclohexylmethanol through the Grignard reaction of cyclohexylmagnesium halide with formaldehyde. This method is a robust and common strategy for the formation of a primary alcohol with the addition of a single carbon to a cyclohexane ring. Included are comprehensive experimental procedures, a summary of expected data, and visualizations of the chemical pathway and experimental workflow.

A Note on Nomenclature and Synthesis: The reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) with formaldehyde yields cyclohexylmethanol (also known as cyclohexylcarbinol). The synthesis of **2-cyclohexylethanol**, as mentioned in the topic, would necessitate a different starting material, such as cyclohexylmethylmagnesium bromide, reacting with formaldehyde, or the reaction of a cyclohexyl Grignard reagent with ethylene oxide. This protocol will focus on the direct and well-documented reaction to produce cyclohexylmethanol.

Reaction Scheme

The overall reaction for the Grignard synthesis of cyclohexylmethanol is a two-step process:

- Formation of the Grignard Reagent: Cyclohexyl halide (chloride or bromide) reacts with magnesium metal in an anhydrous ether solvent to form cyclohexylmagnesium halide.
- Reaction with Formaldehyde and Work-up: The Grignard reagent undergoes nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent acidic work-up of the resulting magnesium alkoxide intermediate yields cyclohexylmethanol.^{[1][2]}

Data Presentation

The following table summarizes the key quantitative data for the synthesis of cyclohexylmethanol.

Parameter	Value	Reference
Reactants		
Cyclohexyl Chloride	1.0 mole	Organic Syntheses, Coll. Vol. 1, p.186
Magnesium Turnings	1.1 gram-atoms	Organic Syntheses, Coll. Vol. 1, p.186
Paraformaldehyde (dried)	50 g (excess)	Organic Syntheses, Coll. Vol. 1, p.186
Anhydrous Diethyl Ether	~450 mL	Organic Syntheses, Coll. Vol. 1, p.186
Product		
Product Name	Cyclohexylmethanol (Cyclohexylcarbinol)	[3][4]
Yield	64–69% (72.5–78.5 g)	Organic Syntheses, Coll. Vol. 1, p.186
Physical Properties		
Appearance	Colorless liquid	[4]
Molecular Formula	C ₇ H ₁₄ O	[3][4]
Molecular Weight	114.19 g/mol	[4]
Boiling Point	181–188 °C (at atmospheric pressure); 88–93 °C (at 18 mmHg)	
Density	0.928 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.465	

Experimental Protocols

The following protocols are adapted from established procedures and are intended for use by trained professionals in a controlled laboratory setting. All glassware must be flame-dried or

oven-dried before use to ensure anhydrous conditions.[5]

Preparation of the Grignard Reagent (Cyclohexylmagnesium Chloride)

- **Apparatus Setup:** Assemble a dry 1-L three-necked, round-bottomed flask equipped with a mercury-sealed mechanical stirrer, a 500-mL dropping funnel, and an efficient reflux condenser. Attach a calcium chloride tube to the top of the condenser to protect the reaction from atmospheric moisture.
- **Initiation:** Place 26.7 g (1.1 gram-atoms) of magnesium turnings into the flask. In the dropping funnel, prepare a solution of 118.5 g (1 mole) of cyclohexyl chloride in 350 mL of anhydrous diethyl ether. Add approximately 100 mL of the ether and 15 mL of the cyclohexyl chloride solution from the funnel to the magnesium. Add a single crystal of iodine to initiate the reaction. The disappearance of the iodine color indicates the start of the reaction. Gentle heating may be applied if the reaction does not start spontaneously.
- **Addition:** Once the reaction has initiated, begin stirring and add the remainder of the cyclohexyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux. This addition should take approximately 30-45 minutes. Use an ice-water bath to cool the flask if the reaction becomes too vigorous.
- **Completion:** After all the cyclohexyl chloride has been added, continue stirring and refluxing the mixture for an additional 15-20 minutes to ensure complete formation of the Grignard reagent.

Reaction with Formaldehyde

- **Formaldehyde Source:** Formaldehyde is introduced as a gas by the depolymerization of paraformaldehyde. In a separate 500-mL round-bottomed flask, place 50 g of paraformaldehyde that has been dried for at least 48 hours in a vacuum desiccator over phosphorus pentoxide. Fit this flask with an inlet for dry nitrogen and a wide-bore glass tube (approx. 12 mm internal diameter) leading to the Grignard reaction flask. The tube should terminate just above the surface of the Grignard solution.

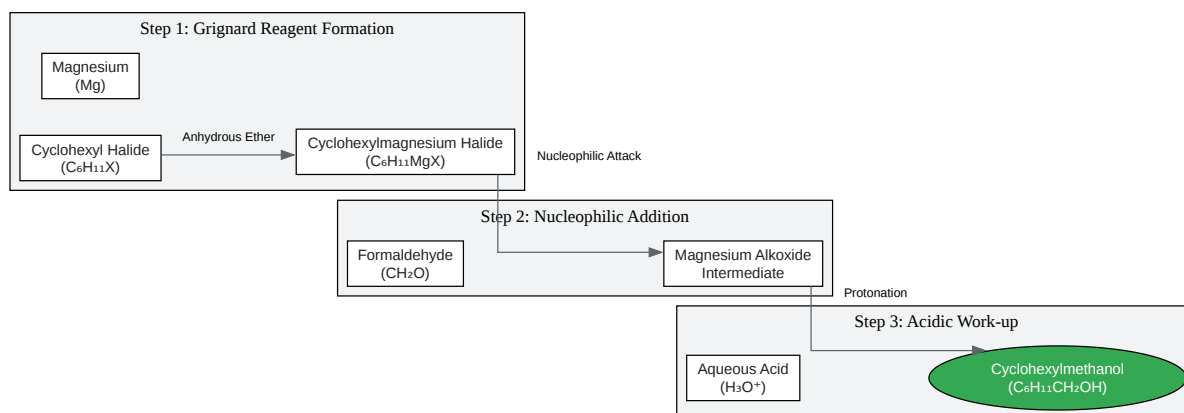
- **Reaction:** Heat the flask containing paraformaldehyde in an oil bath to 180–200 °C. Pass a slow stream of dry nitrogen through the paraformaldehyde flask to carry the gaseous formaldehyde into the vigorously stirred Grignard reagent solution.
- **Monitoring:** The reaction is typically complete in about 1.5 to 2 hours. The completion can be monitored by taking a small aliquot of the reaction mixture and testing for the presence of the Grignard reagent (e.g., with Michler's ketone). The reaction is complete when a negative test is obtained.

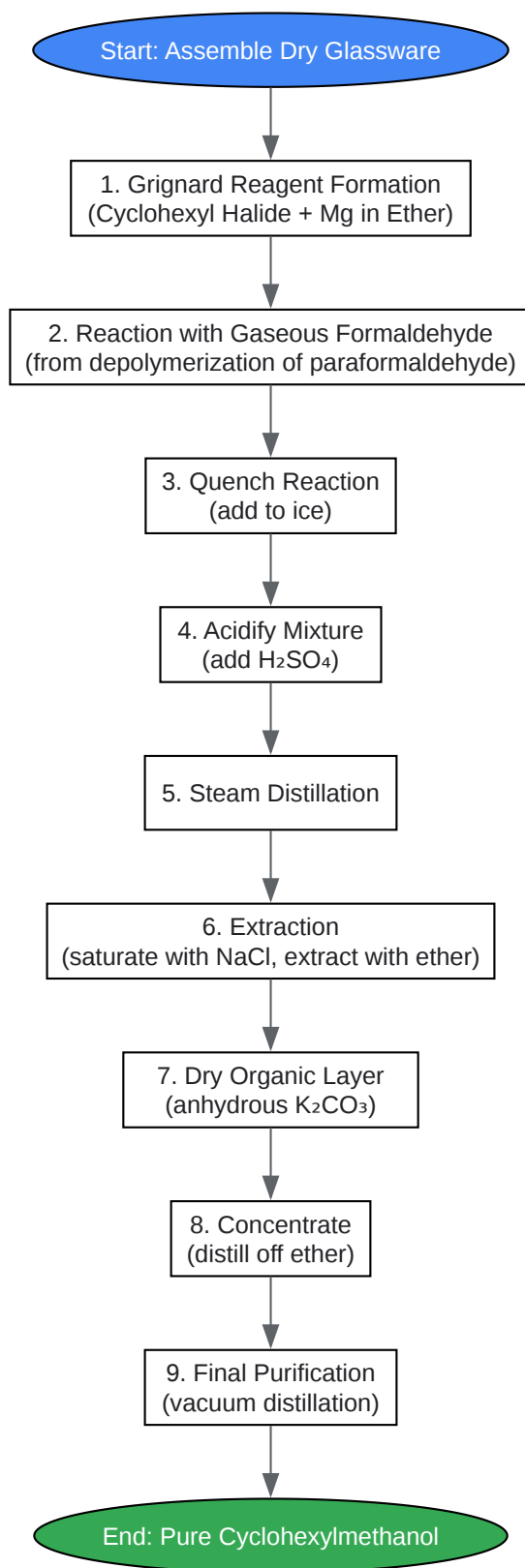
Work-up and Purification

- **Quenching:** Transfer the reaction mixture to a 2-L wide-necked, round-bottomed flask. Add 300 g of cracked ice all at once and agitate the mixture rapidly until the decomposition of the magnesium complex is complete. The quenching of a Grignard reaction is highly exothermic and should be performed with caution in an ice bath.^[6]
- **Acidification:** To dissolve the resulting magnesium hydroxide salts, add twice the theoretical amount of 30% sulfuric acid.
- **Steam Distillation:** Steam-distill the mixture until no more oil is collected in the distillate. This step is crucial to hydrolyze any formed acetal by-products.
- **Extraction:** Saturate the distillate (typically 1500–2500 mL) with sodium chloride. Separate the ether-alcohol layer. Extract the aqueous layer with two 100-mL portions of diethyl ether.
- **Drying and Solvent Removal:** Combine all the organic layers and dry over anhydrous potassium carbonate. Filter the solution and carefully distill off the ether on a steam cone.
- **Final Purification:** The crude alcohol is warmed for 30 minutes with 5 g of freshly dehydrated lime and then filtered. After removing any residual ether by distillation, the final product, cyclohexylmethanol, is distilled under reduced pressure. The fraction boiling at 88–93 °C at 18 mmHg is collected.

Visualizations

Reaction Pathway





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